3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine
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Overview
Description
3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a propan-1-amine chain.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, which is structurally similar to the pyrazole moiety, have been reported to show a broad range of biological activities . They are known to interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that this compound can be synthesized by reacting 3-(1h-pyrazol-1-yl)propan-1-amine with a methylating agent
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to interact with a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that this compound is a white crystalline solid or colorless liquid that is easily soluble in water and some organic solvents . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine can be influenced by various environmental factors. For instance, its solubility suggests that it could be affected by the pH and ionic strength of its environment . Additionally, as with any chemical compound, factors such as temperature and light exposure could potentially affect its stability and activity.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine on various types of cells and cellular processes are still being researched. Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies are needed to identify any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent to introduce the methyl group at the 1-position of the pyrazole ring . This reaction typically requires a solvent such as ethanol and a base like sodium bicarbonate to facilitate the methylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the amine group, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives. Substitution reactions can result in a wide range of functionalized pyrazole compounds .
Scientific Research Applications
3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine include:
- 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine
- 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine
- 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-10-7(3-2-5-8)4-6-9-10/h4,6H,2-3,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQSBSVBYVTPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314909-50-6 |
Source
|
Record name | 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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